

# Spectroscopic Analysis of 2,3,5,6-Tetramethylphenol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3,5,6-Tetramethylphenol

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This guide provides a comprehensive overview of the spectroscopic data for **2,3,5,6-tetramethylphenol**, also known as durenol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound. The data presented includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Chemical Structure

IUPAC Name: **2,3,5,6-tetramethylphenol** Molecular Formula: C<sub>10</sub>H<sub>14</sub>O Molecular Weight: 150.22 g/mol [1][2] CAS Number: 527-35-5[2][3]

## Spectroscopic Data

The following sections present the key spectroscopic data for **2,3,5,6-tetramethylphenol** in a structured format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum of **2,3,5,6-tetramethylphenol** shows distinct signals for the hydroxyl proton, the aromatic proton, and the methyl groups. The data presented here was obtained in a CDCl<sub>3</sub> solvent.[4]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.63	Singlet	1H	Phenolic Hydroxyl (-OH)
~6.58	Singlet	1H	Aromatic Proton (Ar-H)
~2.20	Singlet	6H	Methyl Protons (2 x -CH <sub>3</sub> )
~2.12	Singlet	6H	Methyl Protons (2 x -CH <sub>3</sub> )

### <sup>13</sup>C NMR (Carbon NMR) Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~147.0	C-OH
~129.0	Aromatic C-H
~125.0	Aromatic C-CH <sub>3</sub>
~122.0	Aromatic C-CH <sub>3</sub>
~16.0	-CH <sub>3</sub>
~12.0	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2,3,5,6-tetramethylphenol** exhibits characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3600 - 3300	Strong, Broad	O-H stretch (hydrogen-bonded)
~3000	Medium	Aromatic C-H stretch
~2920	Medium	Aliphatic C-H stretch
~1600, ~1470	Medium-Strong	Aromatic C=C ring stretch
~1200	Strong	C-O stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2,3,5,6-tetramethylphenol**, the electron ionization (EI) mass spectrum shows a prominent molecular ion peak and several characteristic fragment ions.[\[2\]](#)[\[5\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
150	High	[M] <sup>+</sup> (Molecular Ion)
135	High	[M - CH <sub>3</sub> ] <sup>+</sup>
107	Medium	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,3,5,6-tetramethylphenol** in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- Data Acquisition:

- Acquire  $^1\text{H}$  NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
- Acquire  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a frequency of 75 MHz or higher.
- Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- To confirm the hydroxyl proton peak, a "D<sub>2</sub>O shake" can be performed, where a few drops of deuterium oxide are added to the NMR tube, and the spectrum is reacquired; the O-H peak will disappear or significantly diminish.[6]
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

## IR Spectroscopy

- Sample Preparation:
  - Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
  - Solution Phase: Dissolve the sample in a suitable solvent (e.g., CCl<sub>4</sub>, CS<sub>2</sub>) that has minimal interference in the spectral regions of interest.
  - Vapor Phase: Heat the sample to obtain a vapor and introduce it into a gas cell.[5][7]
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm<sup>-1</sup>.
- Data Processing: Process the interferogram to obtain the final transmittance or absorbance spectrum.

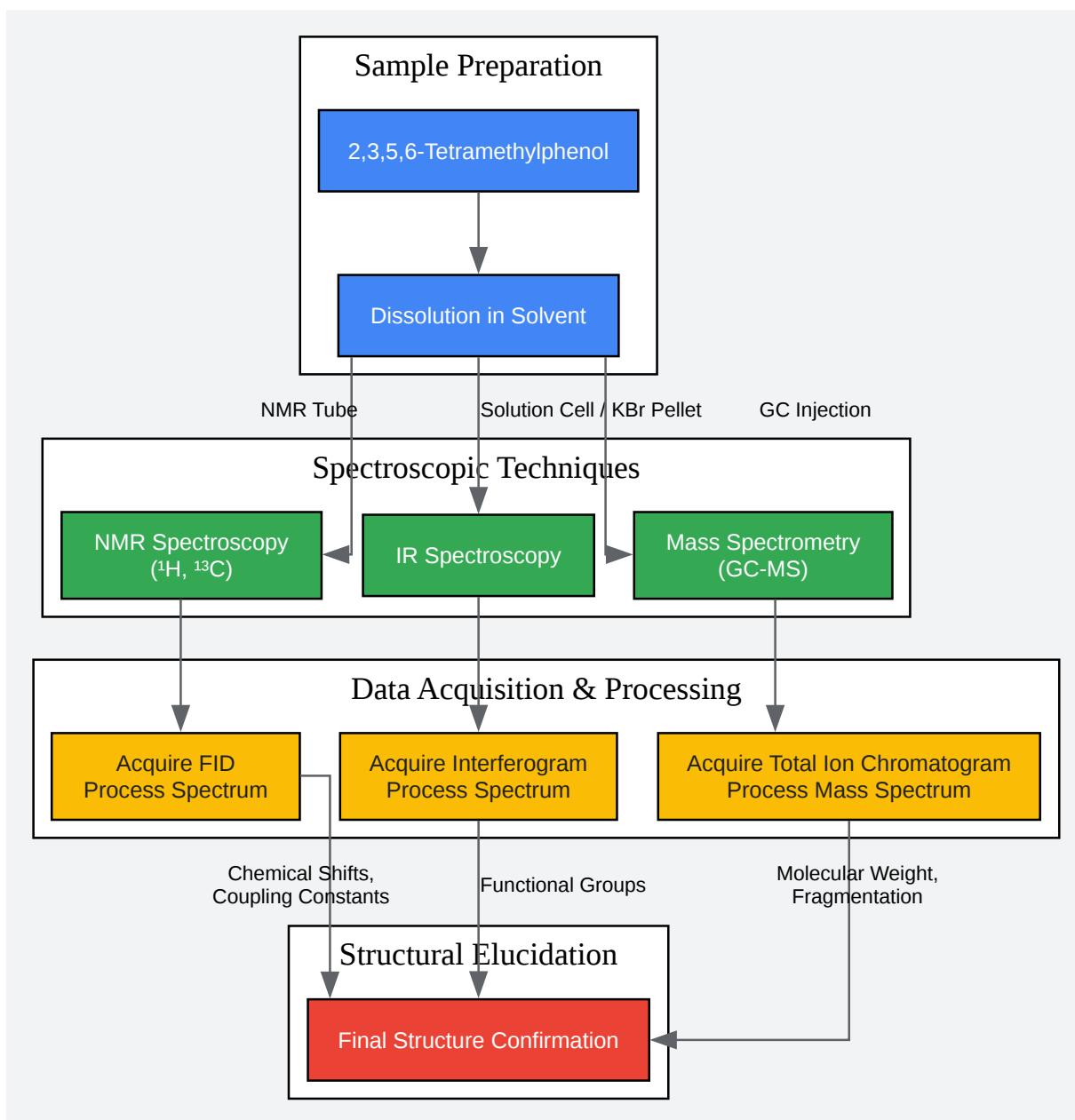
## Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or methanol.[8]
- Gas Chromatography (GC):

- Inject a small volume (e.g., 1  $\mu$ L) of the prepared solution into the GC system.
- Use a suitable capillary column (e.g., DB-5 or equivalent) to separate the components of the sample.
- Employ a temperature program to ensure good separation and peak shape.
- Mass Spectrometry (MS):
  - The eluent from the GC column is directed into the ion source of the mass spectrometer.
  - Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).
  - Scan a mass range appropriate for the compound (e.g., m/z 40-400).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,3,5,6-tetramethylphenol**.



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Caption: General workflow for spectroscopic analysis.

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